molecular formula C23H21ClN4O4 B2687722 3-(4-chlorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921851-30-1

3-(4-chlorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2687722
CAS RN: 921851-30-1
M. Wt: 452.9
InChI Key: PTOYPKALJJIYOA-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a type of organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, along with various substituents including a chlorophenyl group, a methoxyphenethyl group, and a carboxamide group .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. These might include substitution reactions at the different functional groups, as well as reactions involving the pyrimidine ring itself .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the different functional groups. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel compounds, including pyrimidine derivatives and related heterocyclic compounds, have been synthesized with potential applications in medicinal chemistry. These compounds have been explored for their anti-inflammatory, analgesic, antimicrobial, and antioxidant activities. The studies have highlighted the synthesis routes and characterized these compounds through spectral analysis and elemental analysis, showcasing their potential as COX inhibitors with significant inhibitory activity on COX-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Biological Activity

  • The biological activity, including antimicrobial and antioxidant activities of synthesized compounds featuring pyrimidine frameworks, has been determined. These compounds demonstrate potential therapeutic applications due to their biological properties (Gilava, Patel, Ram, & Chauhan, 2020).
  • Another study explored the antiviral activity of pyrrolo[2,3-d]pyrimidines, highlighting the essential structural features for activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1). This research contributes to understanding how structural modifications impact the antiviral efficacy of these compounds (Renau et al., 1996).

Pharmacological Relevance

  • Pharmacologically relevant bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties have been synthesized. The study provides insights into the regioselective synthesis, crystal structures, and potential pharmacological applications of these compounds, highlighting their significance in drug development and medicinal chemistry (Watermeyer, Chibale, & Caira, 2009).

Antitumor and Antiviral Profiling

  • The synthesis, cytostatic, and antiviral profiling of thieno-fused 7-deazapurine ribonucleosides have been conducted, revealing low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines. This research underscores the therapeutic potential of these compounds in treating viral infections and cancer (Tichy et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of pyrimidine derivatives is a rich field with many potential applications, particularly in medicinal chemistry. Future research could explore the biological activity of this compound and its potential uses .

properties

IUPAC Name

3-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4/c1-27-13-17(21(29)25-12-11-14-5-3-4-6-18(14)32-2)19-20(27)22(30)28(23(31)26-19)16-9-7-15(24)8-10-16/h3-10,13H,11-12H2,1-2H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOYPKALJJIYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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